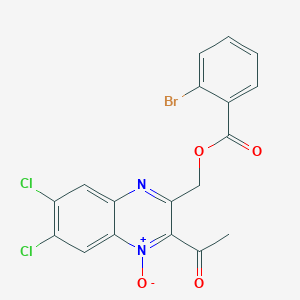
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential in cancer therapy. This compound is a member of the benzamide family and is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).
作用机制
NAMPT is an essential enzyme in the NAD+ biosynthesis pathway, which is involved in a variety of cellular processes, including DNA repair, energy metabolism, and stress response. N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide inhibits NAMPT by binding to the enzyme's active site, preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This results in a depletion of NAD+ levels, which leads to the activation of apoptosis and autophagy pathways in cancer cells.
Biochemical and Physiological Effects:
The depletion of NAD+ levels by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this leads to the activation of apoptosis and autophagy pathways, resulting in cell death. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide in lab experiments is its high potency and specificity for NAMPT, which allows for the selective inhibition of this enzyme. However, the depletion of NAD+ levels by this compound can also affect normal cells, which may limit its therapeutic potential. In addition, the metabolism and pharmacokinetics of this compound are not well understood, which may affect its efficacy in vivo.
未来方向
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide. One area of interest is the combination of this compound with other anticancer agents to enhance its efficacy. In addition, the development of more potent and selective NAMPT inhibitors may overcome some of the limitations of this compound. Finally, the investigation of the role of NAMPT in other diseases, such as inflammatory and metabolic disorders, may lead to new therapeutic applications for this compound.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical models of cancer. Its mechanism of action involves the inhibition of NAMPT and the depletion of NAD+ levels, leading to the activation of apoptosis and autophagy pathways in cancer cells. While there are limitations to its use in lab experiments, the future directions for the research and development of this compound are promising and may lead to new therapeutic applications in the treatment of cancer and other diseases.
合成方法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the reaction of 2-methoxy-N-propylbenzamide with 2-chloro-3-formylquinoline in the presence of a base. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields and purity of the compound.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results as an anticancer agent. The inhibition of NAMPT by this compound leads to a depletion of NAD+ levels, which in turn leads to the activation of apoptosis and autophagy pathways in cancer cells. This compound has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer.
属性
IUPAC Name |
2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-23(21(25)17-9-5-7-11-19(17)26-2)14-16-13-15-8-4-6-10-18(15)22-20(16)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYFYYUWHYCBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

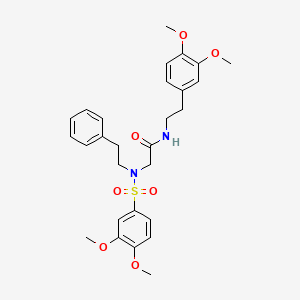

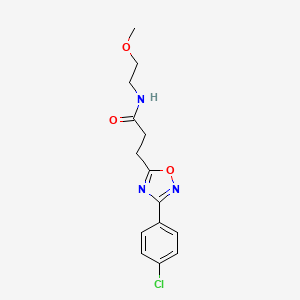
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
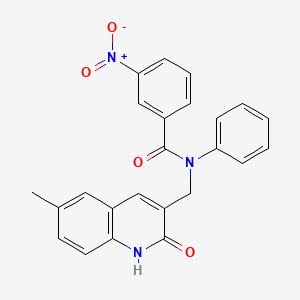
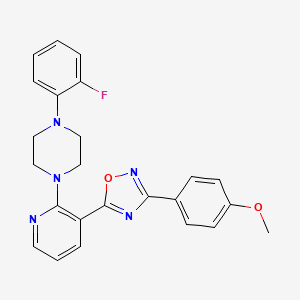
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)
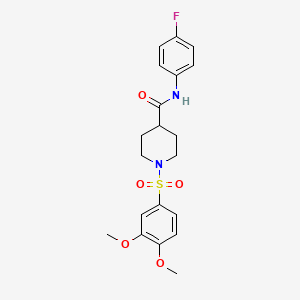
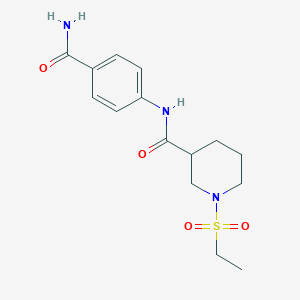


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
